1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNVWBODUDMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123832 | |
| Record name | Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096994-84-0 | |
| Record name | Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Ester Formation from Aryl Halides
Reagents :
-
3-Bromophenylboronic acid pinacol ester (commercially available).
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Tetramethyl-1,3,2-dioxaborolane.
Procedure :
-
Coupling Reaction :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | 80°C |
| Yield | 75–85% |
Urea Bond Formation
The urea linkage is formed via reaction of an isocyanate with an amine . Two methods are prevalent:
Method A: Isocyanate-Amine Coupling
Reagents :
-
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (from Step 2).
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2,4-Dimethylphenyl isocyanate.
Procedure :
-
Reaction :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Temperature | 25°C |
| Yield | 60–70% |
Method B: Carbonyldiimidazole (CDI)-Mediated Coupling
Reagents :
-
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
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2,4-Dimethylphenylamine.
Procedure :
-
Activation :
-
Coupling :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Activator | CDI |
| Solvent | THF |
| Temperature | 60°C |
| Yield | 55–65% |
Optimization and Challenges
Boronic Ester Stability
Urea Formation Side Reactions
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Competing biuret formation may occur if excess isocyanate is used.
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Mitigation : Use stoichiometric isocyanate and monitor reaction progress via TLC.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.6 Hz, 1H), 7.52 (t, J = 7.8 Hz, 1H), 7.38 (s, 1H), 7.25 (d, J = 7.2 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J = 8.0 Hz, 1H), 2.35 (s, 3H), 2.28 (s, 3H), 1.32 (s, 12H).
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HRMS : m/z calculated for C₂₁H₂₇BN₂O₃ [M+H]⁺: 366.3; found: 366.2.
Scalability and Industrial Relevance
-
Gram-scale synthesis has been achieved with yields >60% using Method A.
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Cost Drivers : Palladium catalysts and boronic ester reagents contribute significantly to production costs.
Emerging Methodologies
Continuous Flow Synthesis
Chemical Reactions Analysis
Cross-Coupling Reactions via the Boron Moiety
The tetramethyl-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boron-containing compounds.
Reaction Mechanism
-
The boron atom undergoes transmetalation with palladium catalysts, facilitating bond formation between the arylboronate and aryl halides .
-
Example reaction conditions:
Applications
-
Used to synthesize biaryl structures in pharmaceuticals and agrochemicals.
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Demonstrated in the synthesis of pyrrolo[3,2-f] naphthyridine derivatives .
Reactivity of the Urea Functional Group
The urea group (-NH-C(=O)-NH-) undergoes hydrolysis and nucleophilic substitution.
Key Observations
-
The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles like amines.
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Hydrogen bonding from the urea NH groups can stabilize transition states in reactions.
Stability and Handling Considerations
-
Storage : Requires inert atmosphere and low temperatures (2–8°C) to prevent hydrolysis of the boron moiety .
-
Solubility : Dissolves in polar aprotic solvents (e.g., DMF, DMSO) but is sparingly soluble in water .
Comparative Reaction Pathways
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Cross-coupling Reactions : The boron atom facilitates Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This application is particularly significant in developing pharmaceuticals and agrochemicals .
Pharmaceutical Development
1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has shown potential in drug discovery:
- Targeting Kinase Inhibitors : The compound's ability to form stable complexes with various biological targets makes it a candidate for developing kinase inhibitors. These inhibitors are crucial in cancer treatment as they can modulate signaling pathways involved in cell proliferation and survival .
Materials Science
In materials science, this compound is utilized for:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The boron-containing structure contributes to the formation of cross-linked networks that improve the durability of materials used in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- Structure : The 2,4-dimethylphenyl group in the target compound is replaced with a 2-methoxy-5-methylphenyl group.
- The molecular weight is 382.3 g/mol, identical to the target compound, but the methoxy substituent may reduce lipophilicity (clogP ~3.5 vs. ~4.0 for dimethyl) .
- Applications : Likely used in similar catalytic or medicinal chemistry contexts but with modified pharmacokinetics.
1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- Structure : Chlorine atoms replace methyl groups at the 2- and 4-positions of the phenyl ring.
- Molecular weight is 407.1 g/mol, higher than the target compound due to chlorine’s atomic mass .
- Hazards : Classified with H315-H319 (skin/eye irritation), indicating higher toxicity than methyl-substituted analogs .
1-(4-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- Structure : A single para-chlorine substituent on the phenyl ring.
- Properties : Molecular weight 372.7 g/mol , with moderate lipophilicity (clogP ~3.8). The chlorine atom may improve binding affinity in biological targets (e.g., kinase inhibition) .
- Synthesis : Prepared via urea coupling between 4-chlorophenyl isocyanate and boronic ester-functionalized aniline, similar to methods in .
Modifications to the Urea Backbone
1-Methyl-3-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Structure : A methyl group replaces one aryl substituent on the urea nitrogen.
- Classified with H302-H335 (oral/respiratory toxicity) .
- Applications : Less suited for biological applications due to reduced aromatic interactions but useful in small-molecule catalysis.
Boronic Ester Modifications
(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid
- Structure : The tetramethyl dioxaborolane is replaced with a boronic acid (-B(OH)2), and a tert-butyl group is added to the phenyl ring.
- Properties: Boronic acid enhances water solubility but reduces stability. Yielded 53% in synthesis via Suzuki coupling .
- Applications : Primarily used in proteasome inhibition studies due to boronic acid’s affinity for catalytic threonines .
Key Research Findings
- Synthetic Yields : Urea derivatives with electron-donating groups (e.g., methyl, methoxy) show higher yields (~72–83%) compared to electron-withdrawing substituents (e.g., chlorine, ~50–82%) .
- Stability : Tetramethyl dioxaborolane derivatives require inert storage conditions (2–8°C) to prevent hydrolysis, whereas boronic acids demand rigorous moisture control .
Biological Activity
1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H24BNO3
- Molecular Weight : 301.19 g/mol
- CAS Registry Number : 937591-29-2
- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)c2ccc3c(c2)CN(CC3)C(=O)C
This compound features a urea functional group linked to a dimethylphenyl moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation and cancer progression. The inhibition of IDO1 can lead to enhanced anti-tumor immunity by preventing the degradation of tryptophan, an amino acid crucial for T-cell function .
- Targeting Cellular Pathways : The compound may interact with various cellular pathways involved in cell proliferation and apoptosis. For instance, it could inhibit pathways related to nucleic acid synthesis or protein translation, leading to reduced viability in cancer cells .
In Vitro Studies
Several studies have evaluated the biological activity of similar phenyl urea derivatives. For instance:
- A series of phenyl urea derivatives were synthesized and tested for IDO1 inhibition. Compounds with structural similarities exhibited IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibitory activity .
- Structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly impacted the inhibitory potency against IDO1, suggesting that specific substitutions could enhance biological activity .
In Vivo Studies
In vivo studies have demonstrated the potential therapeutic effects of related compounds:
- One study reported that a potent IDO1 inhibitor derived from a similar scaffold showed tumor growth inhibition (TGI) of approximately 40% in mouse models when administered at a dose of 15 mg/kg daily . This suggests that compounds like this compound may also possess significant anti-tumor properties.
Cancer Therapy
Given its potential as an IDO1 inhibitor, this compound could be explored as part of combination therapies for cancer treatment. The modulation of immune responses through IDO1 inhibition may enhance the efficacy of existing therapies.
Neuroprotection
Research into similar compounds has indicated potential neuroprotective effects due to their ability to modulate inflammatory pathways. This opens avenues for investigating the compound's role in neurodegenerative diseases.
Q & A
Q. What safety protocols are critical when handling this compound, given its boronic ester and urea functionalities?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize boronic ester residues with moist sand or vermiculite; avoid water to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
